molecular formula C15H21NO3 B15348787 Octanoic acid,2-[(phenylmethoxy)imino]- CAS No. 5435-48-3

Octanoic acid,2-[(phenylmethoxy)imino]-

Cat. No.: B15348787
CAS No.: 5435-48-3
M. Wt: 263.33 g/mol
InChI Key: TVRKKLMIINVXNE-JQIJEIRASA-N
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Description

Octanoic acid, 2-[(phenylmethoxy)imino]-, also known as 2-(phenylmethoxyimino)octanoic acid, is a chemical compound with the molecular formula C₁₄H₂₄O₃. It is a derivative of octanoic acid, where the carboxylic acid group is modified by the addition of a phenylmethoxyimino group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of octanoic acid, 2-[(phenylmethoxy)imino]- typically begins with octanoic acid and a phenylmethoxyamine derivative.

  • Reaction Conditions: The reaction involves the formation of an imine bond between the carboxylic acid group of octanoic acid and the phenylmethoxyamine. This reaction is usually carried out under acidic conditions and may require a catalyst to proceed efficiently.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent product quality.

  • Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity compound.

Types of Reactions:

  • Oxidation: Octanoic acid, 2-[(phenylmethoxy)imino]- can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the imine group to an amine, resulting in a different chemical structure.

  • Substitution: Substitution reactions may involve the replacement of the phenylmethoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Reduction typically results in the formation of amines.

  • Substitution Products: Substitution reactions can produce a wide range of derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: Octanoic acid, 2-[(phenylmethoxy)imino]- is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Biology: This compound has been studied for its potential biological activities, including antimicrobial properties. It may be used in the development of new antibiotics or antifungal agents.

Medicine: Research is ongoing to explore the therapeutic potential of octanoic acid, 2-[(phenylmethoxy)imino]- in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which octanoic acid, 2-[(phenylmethoxy)imino]- exerts its effects involves its interaction with specific molecular targets. The phenylmethoxyimino group can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Octanoic Acid: The parent compound, octanoic acid, lacks the phenylmethoxyimino group.

  • Phenylmethoxyamine: A simpler compound with a phenylmethoxy group attached to an amine.

  • Other Octanoic Acid Derivatives: Various derivatives of octanoic acid with different functional groups.

Uniqueness: Octanoic acid, 2-[(phenylmethoxy)imino]- is unique due to its specific structure, which combines the properties of both octanoic acid and phenylmethoxyamine. This combination allows for a wide range of chemical reactions and biological activities that are not observed in its parent compounds or simpler derivatives.

Properties

CAS No.

5435-48-3

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(2E)-2-phenylmethoxyiminooctanoic acid

InChI

InChI=1S/C15H21NO3/c1-2-3-4-8-11-14(15(17)18)16-19-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,17,18)/b16-14+

InChI Key

TVRKKLMIINVXNE-JQIJEIRASA-N

Isomeric SMILES

CCCCCC/C(=N\OCC1=CC=CC=C1)/C(=O)O

Canonical SMILES

CCCCCCC(=NOCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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